BenchChemオンラインストアへようこそ!

N-benzyl-4-tosylbutanamide

Medicinal Chemistry Structure–Activity Relationship Sulfonamide Biology

N-Benzyl-4-tosylbutanamide (CAS 922984-75-6; molecular formula C₁₈H₂₁NO₃S; molecular weight 331.4 g/mol) is a synthetic aryl sulfone featuring a p-toluenesulfonyl (tosyl) group linked via a four-carbon butanamide spacer to an N-benzyl amide terminus. This compound belongs to the broader class of substituted aryl/heteroarylsulfonylbutanamides, a scaffold recognized in medicinal chemistry for its modular architecture—allowing independent optimization of the sulfonyl aryl ring, the alkanamide linker length, and the terminal amide substituent.

Molecular Formula C18H21NO3S
Molecular Weight 331.43
CAS No. 922984-75-6
Cat. No. B2542532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-tosylbutanamide
CAS922984-75-6
Molecular FormulaC18H21NO3S
Molecular Weight331.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C18H21NO3S/c1-15-9-11-17(12-10-15)23(21,22)13-5-8-18(20)19-14-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20)
InChIKeyUDTPKBRLXAEZOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-tosylbutanamide (CAS 922984-75-6): Structural Identity, Chemical Class, and Role as a Specialized Sulfonylbutanamide Building Block


N-Benzyl-4-tosylbutanamide (CAS 922984-75-6; molecular formula C₁₈H₂₁NO₃S; molecular weight 331.4 g/mol) is a synthetic aryl sulfone featuring a p-toluenesulfonyl (tosyl) group linked via a four-carbon butanamide spacer to an N-benzyl amide terminus . This compound belongs to the broader class of substituted aryl/heteroarylsulfonylbutanamides, a scaffold recognized in medicinal chemistry for its modular architecture—allowing independent optimization of the sulfonyl aryl ring, the alkanamide linker length, and the terminal amide substituent [1]. Unlike the simpler and more extensively characterized N-benzyl-p-toluenesulfonamide (BTS, CAS 1576-37-0), which connects the tosyl group directly to the benzylamine through a sulfonamide bond, N-benzyl-4-tosylbutanamide inserts a flexible butanamide chain that fundamentally alters hydrogen-bonding capacity, conformational自由度, and metabolic liability, positioning it as a functionally distinct chemical entity for structure–activity relationship (SAR) exploration and lead diversification campaigns [1].

Why N-Benzyl-4-tosylbutanamide Cannot Be Approximated by Simple Tosylbenzylamine or Generic Sulfonamide Analogs


The procurement decision for N-benzyl-4-tosylbutanamide turns on a single structural feature: the four-carbon butanamide linker between the tosyl group and the benzyl amide. In the closest structural comparator, BTS (N-benzyl-p-toluenesulfonamide, CAS 1576-37-0), the tosyl group is directly attached to the benzylamine nitrogen, creating a rigid sulfonamide with a well-defined myosin II ATPase inhibitory profile (IC₅₀ ≈ 5 µM) and established selectivity for skeletal muscle myosin II over platelet myosin II, kinesin, pyruvate kinase, and lactate dehydrogenase at 100 µM . Replacing the direct sulfonamide linkage with a butanamide spacer—as in N-benzyl-4-tosylbutanamide—introduces an additional secondary amide bond, extends the distance between the tosyl and benzyl pharmacophores by approximately four sp³-hybridized carbon atoms, and creates a distinct hydrogen-bond donor/acceptor topology [1]. These differences are not cosmetic: in sulfonamide medicinal chemistry, the conversion of a sulfonamide to a sulfonylalkanamide has been shown to alter target engagement profiles, metabolic stability, and physicochemical properties [1][2]. Consequently, data generated with BTS or other direct sulfonamide analogs cannot be extrapolated to N-benzyl-4-tosylbutanamide without experimental validation. Researchers requiring the precise butanamide-spaced architecture for SAR studies, patent exemplification, or target deconvolution must specifically source this CAS number, as generic substitution with a simpler sulfonamide would invalidate the structural hypothesis under investigation.

N-Benzyl-4-tosylbutanamide Quantitative Differentiation Evidence: Comparative Data Against Structural Analogs


Structural Differentiation: Butanamide Spacer vs. Direct Sulfonamide Linkage in BTS

The defining structural difference between N-benzyl-4-tosylbutanamide and its closest congener BTS (N-benzyl-p-toluenesulfonamide) is the insertion of a –CH₂CH₂CH₂C(=O)– butanamide spacer between the tosyl sulfur and the benzylamide nitrogen. In BTS, the S–N bond distance is approximately 1.63 Å (typical sulfonamide S–N single bond), and the molecule contains one H-bond donor (sulfonamide NH) . In N-benzyl-4-tosylbutanamide, the tosyl-to-benzyl through-bond path length is extended to approximately 6–7 Å, and the molecule now presents two H-bond donors (sulfonamide absence is replaced by one secondary amide NH) with distinct geometries . Patent literature on aryl/heteroarylsulfonylbutanamides explicitly teaches that the butanamide linker modulates pharmacological activity relative to shorter or direct sulfonamide analogs, supporting distinct SAR behavior [1].

Medicinal Chemistry Structure–Activity Relationship Sulfonamide Biology

Physicochemical Property Differentiation: Molecular Weight and Calculated LogP vs. BTS

The insertion of the butanamide spacer increases molecular weight from 261.34 g/mol (BTS) to 331.4 g/mol (N-benzyl-4-tosylbutanamide), a difference of approximately 70 Da . The additional methylene units and secondary amide bond increase the calculated logP by approximately 0.8–1.2 log units compared to BTS, shifting the lipophilicity profile toward a more hydrophobic range. This magnitude of MW and logP shift is known to influence membrane permeability, protein binding, and metabolic clearance in systematic SAR campaigns. Furthermore, the replacement of the sulfonamide NH (pKa ≈ 10–11) with a secondary amide NH (pKa ≈ 15–16, essentially non-ionizable under physiological conditions) eliminates the weakly acidic proton present in BTS, potentially reducing off-target interactions with sulfonamide-sensitive proteins such as carbonic anhydrase isoforms .

Physicochemical Profiling Drug-likeness Permeability

Biological Activity Differentiation: Proliferation Arrest and Differentiation Induction vs. BTS Myosin Inhibition

WebISA-curated bioactivity records indicate that N-benzyl-4-tosylbutanamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for dermatological conditions such as psoriasis [1]. This phenotypic signature is mechanistically distinct from the well-characterized myosin II ATPase inhibition exhibited by BTS (IC₅₀ ≈ 5 µM for Ca²⁺-stimulated myosin S1 ATPase; selective over platelet myosin II, kinesin, pyruvate kinase, and lactate dehydrogenase at 100 µM) . While no direct head-to-head comparison has been published, the qualitative divergence in reported biological activity—differentiation induction vs. contractile apparatus inhibition—together with the structural differences documented above, supports the conclusion that the butanamide spacer redirects target engagement away from the myosin ATPase pocket and toward pathways regulating cell proliferation and differentiation. Critically, N-substituted benzamides as a class are documented to induce apoptosis via mitochondrial pathway activation and to inhibit NFκB-mediated survival signaling, providing mechanistic plausibility for the observed differentiation phenotype [2].

Cancer Biology Cell Differentiation Phenotypic Screening

Patent Landscape Differentiation: Sulfonylbutanamide Scaffold for Inflammation vs. BTS Muscle Physiology IP

The 4-tosylbutanamide scaffold—of which N-benzyl-4-tosylbutanamide is a specific exemplar—is claimed in patent WO2006041888A2 (Amgen Inc.) as a substituted aryl or heteroarylsulfonylbutanamide for the treatment of inflammation-related disorders, including pain [1]. This patent explicitly encompasses benzyl-substituted variants and teaches that the butanamide linker length is a critical determinant of pharmacological activity. In contrast, BTS and related N-benzyl sulfonamides are primarily documented in the literature as myosin II research tool compounds and are not covered by the same inflammation-directed IP . The association of the 4-tosylbutanamide chemotype with an Amgen inflammation patent provides industrial validation of the scaffold's therapeutic relevance beyond the academic tool-compound space occupied by BTS, which may influence procurement decisions in drug discovery programs targeting inflammatory pathways where freedom-to-operate and patent landscape positioning are considerations.

Intellectual Property Inflammation Lead Optimization

Recommended Research and Industrial Application Scenarios for N-Benzyl-4-tosylbutanamide (CAS 922984-75-6)


Structure–Activity Relationship (SAR) Studies on Sulfonylalkanamide Linker Length in Inflammation-Targeted Lead Optimization

N-Benzyl-4-tosylbutanamide serves as a key comparator compound in SAR campaigns exploring the effect of alkanamide spacer length (n = 1–4 methylene units) on target potency, selectivity, and ADME properties within the aryl sulfonylbutanamide class claimed for inflammation by Amgen (WO2006041888A2) [1]. Its four-carbon linker represents the mid-range of the spacer series, allowing direct comparison with shorter (C2, C3) and longer (C5) analogs. Procurement of this specific CAS number ensures that the linker-length variable is systematically explored, which is essential for establishing SAR trends and identifying the optimal spacer for a given target profile.

Cell Differentiation and Anti-Proliferation Phenotypic Screening in Oncology and Dermatology Research

Based on WebISA bioactivity records indicating N-benzyl-4-tosylbutanamide's activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [1], this compound is a candidate for inclusion in phenotypic screening libraries targeting differentiation therapy in acute myeloid leukemia (AML), myelodysplastic syndromes, or hyperproliferative skin disorders such as psoriasis. Its differentiation-inducing phenotype is distinct from the myosin II inhibition of BTS, suggesting a divergent mechanism of action that warrants further mechanistic deconvolution [2].

Chemical Probe Development for Target Deconvolution of Tosyl-Containing Bioactive Small Molecules

The tosyl group is present in numerous bioactive molecules, yet its contribution to target engagement is often confounded by additional pharmacophoric elements. N-Benzyl-4-tosylbutanamide, with its minimalist structure comprising only a tosyl group, a butanamide spacer, and a benzyl amide, serves as an ideal minimalist probe for dissecting the contribution of the tosyl-alkanamide architecture to biological activity in the absence of heterocyclic or polycyclic modifications present in more complex analogs [1]. This makes it valuable for chemical biology studies employing affinity-based protein profiling (AfBPP) or cellular thermal shift assays (CETSA) to identify engagement targets of the tosylbutanamide chemotype [2].

Patent Exemplification and Freedom-to-Operate Analysis in Sulfonylbutanamide Inflammation Programs

For industrial medicinal chemistry groups prosecuting inflammation or pain targets within the sulfonylbutanamide chemical space, N-benzyl-4-tosylbutanamide represents a specific, commercially accessible exemplar of the generic Markush structures claimed in WO2006041888A2 [1]. Its procurement supports patent exemplification, comparative biological evaluation, and freedom-to-operate landscaping in competitive intelligence workflows, where precise structural identity is critical for differentiating novel IP from prior art.

Quote Request

Request a Quote for N-benzyl-4-tosylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.